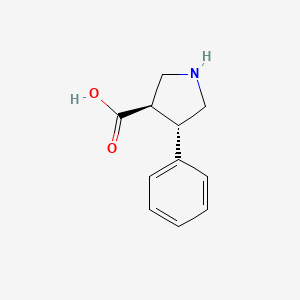

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid

CAS No.: 652971-46-5

Cat. No.: VC2669429

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652971-46-5 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 |

| Standard InChI Key | XTJDGOQYFKHEJR-ZJUUUORDSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2 |

| SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2 |

| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Basic Properties

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid belongs to the class of substituted pyrrolidines containing a phenyl group at the 4-position and a carboxylic acid group at the 3-position. The stereochemical designation (3R,4S) indicates that carbon 3 has the R configuration while carbon 4 possesses the S configuration, giving the molecule its unique three-dimensional arrangement that is crucial for its biological activity and synthetic utility.

Structural Characteristics

The compound features a five-membered pyrrolidine ring with a phenyl substituent and a carboxylic acid group positioned in a trans configuration. This specific stereochemical arrangement distinguishes it from its diastereomers, such as the (3S,4R) isomer, which exhibits different chemical and biological properties. The nitrogen atom in the pyrrolidine ring provides a site for further functionalization, allowing for the creation of various derivatives with enhanced properties.

Physicochemical Properties

Based on the available data and comparative analysis with its stereoisomers and derivatives, the following properties have been determined for (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid:

Table 1: Physicochemical Properties of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 191.094628657 Da |

| XLogP3-AA | Approximately -1.4 |

The compound exhibits moderate water solubility due to its carboxylic acid group and basic nitrogen, giving it amphoteric properties that are advantageous for various pharmaceutical applications . The free base form is often converted to the hydrochloride salt to improve stability and solubility in aqueous environments.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid typically involves stereoselective approaches to ensure the correct configuration at the two stereogenic centers. One notable synthetic approach can be inferred from the preparation of its N-benzylated derivative.

Stereocontrol Strategies

The stereocontrol in the synthesis is critical and is achieved through:

-

Starting with enantiomerically pure materials such as (R)-styrene oxide

-

Utilizing stereospecific ring-opening reactions

-

Employing regioselective chlorination of in situ generated aziridinium ion intermediates

-

Performing cyclization reactions that preserve the stereochemical integrity

The debenzylation of the N-benzylated derivative can subsequently provide the target (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid with the stereochemistry intact.

Derivatization and Related Compounds

Hydrochloride Salt Formation

The free base of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is often converted to its hydrochloride salt for improved stability and solubility. The hydrochloride salt has a molecular weight of 227.69 g/mol and is commercially available from chemical suppliers such as Manchester Organics (catalog number MAN424070791) . This salt form is particularly useful for pharmaceutical applications where consistent dissolution properties are required.

N-Benzylated Derivative

The N-benzylated derivative, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, is a significant intermediate in various synthetic pathways and has been extensively studied . This derivative has the following properties:

Table 2: Properties of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 281.3 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 4 |

| XLogP3-AA | 0.5 |

| Exact Mass | 281.141578849 Da |

The N-benzylation alters the physiochemical properties significantly, increasing lipophilicity and reducing the number of hydrogen bond donors compared to the parent compound .

Complex Derivatives for Biological Applications

More complex derivatives incorporating the (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid scaffold have been developed for specific biological applications. For example, (3R,4S)-4-[[3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1-phenylpyrrolidine-3-carboxylic acid represents a highly functionalized derivative with potential pharmacological activities . Such complex molecules demonstrate the versatility of the core structure as a building block for drug discovery.

Applications in Medicinal Chemistry

As a Chiral Building Block

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid serves as a key chiral building block for the synthesis of biologically active compounds . The defined stereochemistry at the 3 and 4 positions provides a rigid scaffold that can orient functional groups in specific spatial arrangements, which is crucial for molecular recognition and binding to biological targets.

Structure-Activity Relationships

The importance of the compound stems from its structural features:

-

The pyrrolidine nitrogen provides a site for further functionalization

-

The carboxylic acid group allows for conjugation with other molecules through amide or ester formation

-

The phenyl group contributes to hydrophobic interactions with biological targets

-

The specific stereochemistry determines the three-dimensional orientation of these functional groups

These structural elements make (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid and its derivatives valuable in the design of enzyme inhibitors, receptor modulators, and other biologically active compounds.

Comparative Analysis with Stereoisomers

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid

The (3S,4R) stereoisomer is the enantiomer of our target compound and displays mirror-image properties . While the physical properties such as melting point, boiling point, and density are identical to those of the (3R,4S) isomer, the biological activities differ significantly due to the different spatial arrangement of functional groups.

Table 3: Comparison of (3R,4S) and (3S,4R) Stereoisomers

| Property | (3R,4S) Isomer | (3S,4R) Isomer |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol | 191.23 g/mol |

| Optical Rotation | (+) | (-) |

| Biological Activity | Specific activity profile | Different activity profile |

| CAS Number | Not directly available | 1049984-33-9 |

The different biological activities of these stereoisomers highlight the importance of stereochemistry in drug design and the need for stereoselective synthetic methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume